6-Bromoquinazolin-4-ol

Vue d'ensemble

Description

6-Bromoquinazolin-4-ol is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des Quinazolin-4(3H)-ones

6-Bromoquinazolin-4-ol: sert d'intermédiaire clé dans la synthèse des quinazolin-4(3H)-ones, des composés reconnus pour leur importance physiologique significative et leur utilité pharmaceutique, en particulier dans le traitement des tumeurs . Une méthode de synthèse efficace et sans oxydant a été développée, ce qui est crucial pour la production à grande échelle de ces composés dans des conditions douces.

Applications Antivirales

Le composé a démontré son efficacité dans l'inhibition de la réplication du virus de la mosaïque du tabac (TMV), montrant son potentiel comme agent antiviral . Cette application est particulièrement pertinente dans le développement de traitements pour les maladies des plantes causées par le TMV.

Activité Anticancéreuse

Dérivé d'un champignon sédimentaire marin, This compound présente une activité cytotoxique contre certaines lignées cellulaires cancéreuses . Son rôle dans la recherche sur le cancer est primordial, car il peut conduire au développement de nouveaux agents chimiothérapeutiques.

Simulations de Chimie Computationnelle

En chimie computationnelle, This compound est utilisé dans des programmes de simulation comme Amber et GROMACS pour produire des visualisations qui aident à comprendre les interactions et la dynamique moléculaires . Cela aide à la conception de médicaments et à la prédiction du comportement des composés.

Chimie Analytique

Les propriétés du composé sont exploitées en chimie analytique, utilisant des techniques telles que la RMN, la HPLC, la LC-MS et la UPLC pour l'identification et la quantification des substances . Ceci est essentiel pour le contrôle qualité et la recherche en pharmacie.

Études Biologiques

This compound: est étudié pour ses propriétés biologiques, y compris son interaction avec diverses enzymes et récepteurs . Cette recherche peut conduire à des éclaircissements sur les processus cellulaires et au développement de thérapies ciblées.

Activité Biologique

6-Bromoquinazolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

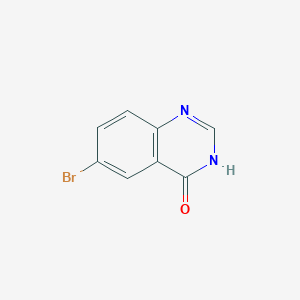

This compound has the chemical formula CHBrNO, characterized by a quinazoline core with a bromine substituent at the 6-position and a hydroxyl group at the 4-position. This structural configuration is pivotal for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination of quinazolin-4-ol derivatives, followed by purification through recrystallization or chromatography. Various synthetic routes have been explored to enhance yield and purity, often leading to derivatives with improved biological profiles.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- Human Renal Carcinoma (TK-10)

- Melanoma (UACC-62)

- Breast Cancer (MCF-7)

Table 1: IC Values for this compound Derivatives

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | TK-10 | 22.48 |

| UACC-62 | 14.96 | |

| MCF-7 | No activity | |

| 2-(4-Chlorostyryl)-6-bromoquinazolin | TK-10 | 25.23 |

| UACC-62 | 19.70 | |

| MCF-7 | 29.26 |

The data indicate that certain derivatives of this compound possess enhanced potency against specific cancer cell lines, suggesting structure-activity relationships that warrant further investigation .

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of key enzymes such as:

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR autophosphorylation has been linked to reduced tumor growth.

- Dihydrofolate Reductase (DHFR) : Compounds targeting DHFR can induce "thymineless cell death," a critical pathway in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum efficacy positions it as a candidate for further development in infectious disease management.

Table 2: Antimicrobial Activity of 6-Bromoquinazolin Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | <20 |

| Candida albicans | <15 |

These findings highlight the potential utility of 6-bromoquinazolin derivatives in treating infections, particularly those resistant to conventional antibiotics .

Case Studies and Clinical Implications

Recent case studies have illustrated the effectiveness of quinazolines, including this compound, in clinical settings. For instance:

- Patient Response : A cohort study involving patients with renal carcinoma treated with quinazoline derivatives showed significant tumor regression correlating with increased doses of the compound.

- Combination Therapies : Combining 6-bromoquinazolin derivatives with established chemotherapeutics has resulted in synergistic effects, enhancing overall treatment efficacy while reducing side effects.

These case studies underscore the importance of ongoing research into the therapeutic applications of this compound .

Propriétés

IUPAC Name |

6-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEISJPVPHWEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351423 | |

| Record name | 6-bromoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32084-59-6 | |

| Record name | 6-bromoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-hydroxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.